molecular formula C22H19BrN4O3 B2796630 N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-43-8

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2796630
CAS No.: 941938-43-8
M. Wt: 467.323
InChI Key: UVBLUWBECNOESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at the 2-position and an acetamide side chain bearing a 4-bromophenyl moiety (Fig. 1). This structure combines a heterocyclic scaffold with halogenated and alkoxy substituents, which are common in bioactive molecules targeting enzymes or receptors .

Properties

CAS No.

941938-43-8

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.323

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

UVBLUWBECNOESS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against several cancer cell lines. The unique structural features of N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Analgesic and Anti-inflammatory Effects : Similar compounds within the oxopyrazolo series have demonstrated analgesic properties in preclinical models. The compound's potential to interact with pain pathways suggests that it may serve as an effective analgesic agent .
  • Antioxidant Activity : Preliminary assays suggest that the compound may possess significant antioxidant properties, potentially mitigating oxidative stress-related damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring or substituents can significantly alter its pharmacological profile:

  • Bromine Substitution : The presence of bromine is known to enhance lipophilicity and can improve binding affinity to biological targets.
  • Ethoxy Group Influence : The ethoxy group may affect solubility and permeability, which are critical for drug development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

  • In Vivo Studies : Animal models have shown that pyrazolo derivatives exhibit reduced pain response compared to standard analgesics like aspirin, suggesting a promising therapeutic window for pain management .
  • Toxicological Assessments : Toxicity studies indicate low acute toxicity for related compounds, supporting their potential as safe therapeutic agents .

Comparison with Similar Compounds

Key Structural Features :

  • 4-Ethoxyphenyl group : Electron-donating ethoxy substituent enhances lipophilicity and metabolic stability.
  • 4-Bromophenylacetamide : Bromine increases molecular weight and may influence binding affinity via hydrophobic interactions.

Potential Applications: Based on analogs (e.g., triazolo[1,5-a]pyrimidines in ), this compound may exhibit herbicidal, antimicrobial, or antiviral activity.

Comparison with Structural Analogs

Pyrazolo- and Triazolo-Fused Heterocycles

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-ethoxyphenyl), N-(4-bromophenyl)acetamide Not reported (inferred: herbicidal/antimicrobial) Structural similarity to bioactive triazolo-pyrimidines -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine-linked acetamide 4-bromophenyl, pyrazine Ligand for coordination chemistry Intramolecular H-bonding stabilizes crystal structure
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Bromophenyl, methylphenyl Not reported Structural analog with pyrimidine core; substituent position affects activity
2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide Triazolo[1,5-a]pyrazin-6-one Bromophenyl, dichlorobenzyl Not reported High yield (98%) and thermal stability (mp 244–245°C)

Key Observations :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrazin-4-one (target) vs. triazolo[1,5-a]pyrazin-6-one () vs. pyrazolo[1,5-a]pyrimidine (). Triazolo derivatives often show higher thermal stability.
  • Substituent Effects : Bromophenyl groups enhance hydrophobic interactions, while ethoxy/methoxy substituents improve solubility .

Substituent-Driven Activity in Acetamide Derivatives

Compound Class Substituents Activity Mechanism Insights Reference
Target Compound 4-Ethoxyphenyl, 4-bromophenyl Inferred antimicrobial Ethoxy group may reduce oxidative metabolism -
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) 4-Ethoxyphenyl, thiazolidinone Tautomeric equilibrium (1:1 ratio) Tautomerism affects binding to biological targets
5,7-Dimethyltriazolo[1,5-a]pyrimidine acetylhydrazones Methyl, acetylhydrazone Herbicidal (41–43% inhibition at 500 μg/mL) Chiral centers enhance activity
N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl] aldehyde hydrazones Quinazoline, hydrazone Antifungal (comparable to hymexazol) Electron-withdrawing groups improve efficacy

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy groups (target) provide better metabolic stability than methoxy () due to reduced demethylation.
  • Halogen Effects : Bromine (target, ) vs. chlorine () alters binding kinetics; bromine’s larger size may enhance van der Waals interactions.

Q & A

Basic Question: What are the standard synthetic protocols for N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazin-4-one intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between bromophenyl and pyrazolo-pyrazinone moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Solvent Optimization : Polar aprotic solvents like DMSO or ethanol are preferred to enhance reactivity, with temperatures maintained between 60–80°C to balance yield and side reactions .
  • Catalysts : Bases such as sodium hydride or potassium carbonate facilitate deprotonation and nucleophilic substitution .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Structural confirmation requires:

  • 1H/13C NMR : To identify aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.1–13.3 ppm), and pyrazinone carbonyl groups (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 481.12 for [M+H]+) .
  • IR Spectroscopy : Confirms C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3450 cm⁻¹) .

Basic Question: What primary biological activities have been investigated for this compound?

Answer:
Studies focus on:

  • Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays .
  • Anticancer Activity : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging 2–10 µM .
  • Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) show ~40% suppression at 10 µM .

Advanced Question: How can researchers optimize reaction yields during synthesis?

Answer:
Yield optimization strategies include:

  • Reagent Stoichiometry : Maintaining a 1.2:1 molar ratio of pyrazinone to bromophenyl precursor to minimize unreacted intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) while improving yield by 15–20% .
  • Inert Atmosphere : Use of nitrogen/argon prevents oxidation of thioether or acetamide groups .

Advanced Question: How to address solubility limitations in biological assays?

Answer:

  • Co-solvent Systems : DMSO (≤1% v/v) with PBS or cell culture media ensures solubility without cytotoxicity .
  • Prodrug Derivatization : Introducing phosphate or PEG groups enhances aqueous solubility while retaining activity .
  • Nanoformulation : Liposomal encapsulation improves bioavailability and reduces precipitation in vitro .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Tautomeric Equilibria : NMR or X-ray crystallography can identify tautomeric forms (e.g., imine vs. amine) that alter binding affinity .
  • Structural Analog Comparison : Test derivatives (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Systematic Substituent Variation : Replace ethoxy groups with halogens (F, Cl) or alkyl chains to assess hydrophobicity/electron effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with kinase active sites, guiding rational design .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using QSAR models .

Advanced Question: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • siRNA Knockdown : Silence putative targets (e.g., EGFR) in cancer cells to confirm pathway dependency .
  • Metabolomic Analysis : LC-MS tracks downstream metabolites to map signaling perturbations (e.g., apoptosis vs. autophagy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.